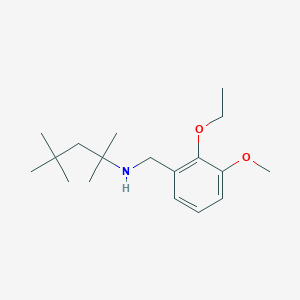![molecular formula C13H13BrClNO2 B503991 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B503991.png)
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is a complex organic compound characterized by the presence of a furan ring substituted with a bromo-chlorophenyl group and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Attachment of the aminoethanol moiety: This can be done through nucleophilic substitution reactions where the furan ring is reacted with an appropriate aminoethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)propanol
- 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)butanol
Uniqueness
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, substituted with a bromo-chlorophenyl group, and the presence of an aminoethanol moiety make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H13BrClNO2 |
|---|---|
Poids moléculaire |
330.6g/mol |
Nom IUPAC |
2-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C13H13BrClNO2/c14-9-1-3-11(12(15)7-9)13-4-2-10(18-13)8-16-5-6-17/h1-4,7,16-17H,5-6,8H2 |
Clé InChI |
GYKAMUMYGDTJMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503912.png)


![5-[(4-Bromobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503915.png)
![METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B503918.png)

![4-amino-N-{2-[(4-isopropylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B503920.png)
SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503924.png)
![N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503925.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503928.png)
![N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503929.png)
![N-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503931.png)
